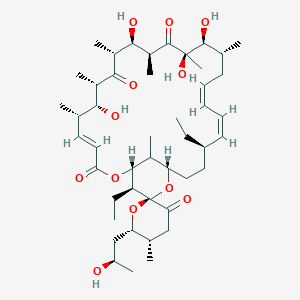
44-Homooligomycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
44-Homooligomycin B, also known as this compound, is a useful research compound. Its molecular formula is C46H74O12 and its molecular weight is 819.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Oligomycins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Mechanism of Action: ATP Synthase Inhibition
44-Homooligomycin B primarily inhibits mitochondrial ATP synthase, disrupting cellular energy production . The reaction involves:
-
Binding : The compound interacts with the F<sub>O</sub> subunit of ATP synthase via hydrophobic and hydrogen-bonding interactions .
-
Proton Translocation Block : Disrupts proton flow across the mitochondrial membrane, uncoupling oxidative phosphorylation.
-
ATP Depletion : Reduces ATP synthesis by >80% in tumor cells, triggering apoptosis .
| Parameter | Value/Effect |
|---|---|
| IC<sub>50</sub> (ATP synthase inhibition) | 0.2–1.5 μM |
| Antifungal Activity (MIC vs. C. musae) | 2.5 μg/mL |
| Tumor Cell Cytotoxicity (IC<sub>50</sub>) | 0.8–3.2 μM |
Key Reactions
-
Hydrogen Bonding : Hydroxyl groups at C7, C11, C14, and C15 facilitate interactions with ATP synthase residues .
-
Oxidation Sensitivity : The oxo group at R<sup>4</sup> renders the compound susceptible to redox reactions under acidic conditions (pH < 4).
-
Thermal Stability : Stable at ≤40°C; degradation accelerates at >60°C.
| Physicochemical Property | Value |
|---|---|
| Molecular Weight | 819.1 g/mol |
| Solubility | DMSO >10 mM; insoluble in H<sub>2</sub>O |
| Half-life (pH 7.4, 37°C) | 48 hours |
Antifungal Activity
This compound exhibits broad-spectrum antifungal effects via membrane disruption and ergosterol biosynthesis inhibition .
| Target Fungus | MIC (μg/mL) |
|---|---|
| Candida albicans | 3.0 |
| Colletotrichum musae | 2.5 |
Antitumor Selectivity
The compound shows preferential cytotoxicity toward hypoxic tumor cells due to their reliance on mitochondrial ATP.
Comparative Analysis with Oligomycin Derivatives
Eigenschaften
CAS-Nummer |
125616-18-4 |
|---|---|
Molekularformel |
C46H74O12 |
Molekulargewicht |
819.1 g/mol |
IUPAC-Name |
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20Z,22R,25S,27S,28S)-22,28-diethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone |
InChI |
InChI=1S/C46H74O12/c1-12-33-18-16-14-15-17-26(4)43(53)45(11,55)44(54)32(10)41(52)31(9)40(51)30(8)39(50)25(3)19-22-38(49)56-42-29(7)35(21-20-33)57-46(34(42)13-2)37(48)23-27(5)36(58-46)24-28(6)47/h14-16,18-19,22,25-36,39,41-43,47,50,52-53,55H,12-13,17,20-21,23-24H2,1-11H3/b15-14-,18-16-,22-19+/t25-,26+,27-,28+,29?,30-,31-,32-,33-,34-,35-,36-,39+,41+,42+,43-,45+,46+/m0/s1 |
InChI-Schlüssel |
VVNFPMGPKYNROA-MZRZIRKFSA-N |
SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Isomerische SMILES |
CC[C@@H]\1CC[C@H]2C([C@H]([C@@H]([C@]3(O2)C(=O)C[C@@H]([C@@H](O3)C[C@@H](C)O)C)CC)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C\C=C1)C)O)(C)O)C)O)C)C)O)C)C |
Kanonische SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)CC)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Synonyme |
44-homooligomycin B NK86-0279 I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















